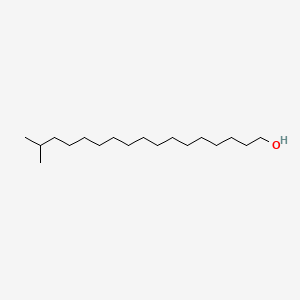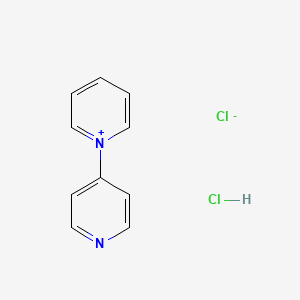
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is commonly used in various applications due to its unique chemical properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is gradually added to a solution of citric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, which can be utilized in various applications.
Acid-Base Reactions: As a tricarboxylic acid derivative, it can participate in acid-base reactions, acting as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, complexation reactions with metal ions result in the formation of metal-citrate complexes .
Scientific Research Applications
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and regulate acidity. In biological systems, it acts as a source of magnesium, which is essential for various physiological processes, including muscle and nerve function . The compound increases water in the intestines, which helps to relieve constipation by softening the stool .
Comparison with Similar Compounds
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid with similar properties.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which also contains three carboxyl groups.
Uniqueness
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of magnesium and citrate ions, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its role in magnesium supplementation make it particularly valuable in various applications .
Properties
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)

